molecular formula C16H15NO4 B1299863 [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid CAS No. 446827-33-4

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid

Cat. No. B1299863
M. Wt: 285.29 g/mol
InChI Key: WKUOHGZFHMLFFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper discusses the synthesis of a series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent. Although the target compound is not an α-ketoamide, the methodology involving the ring opening of N-acylisatin and the use of OxymaPure/DIC for coupling could potentially be adapted for the synthesis of "[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid."

Molecular Structure Analysis

The molecular structure of related compounds is discussed in paper , where the structure and preferred conformers of a derivative of the unnatural amino acid (S) phenyl glycine are reported. X-ray diffraction analyses are used to determine the structure of complexes, which could be a useful technique for analyzing the molecular structure of "[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid."

Chemical Reactions Analysis

Paper explores the utilization of derivatives of 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrzol-1-yl)-3-hydroxy-4-oxobutanoic acid in heterocyclic synthesis. The reactions with nucleophilic and electrophilic reagents could provide insights into the chemical reactivity of the biphenyl moiety in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from the papers. For example, paper discusses the crystal packing and hydrogen bonding in 2-(3-hydroxybenzylamino)acetic acid, which could be relevant for understanding the properties of "[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid." Additionally, paper describes the synthesis and molecular structure of 2-(3-bromo-4-methoxyphenyl)acetic acid, including the impact of substituents on bond angles, which may be comparable to the target compound.

Scientific Research Applications

Co-crystal Formation

The compound has been investigated for its ability to form co-crystals with aromatic diols. This property is significant in the structural study of quinoline derivatives having an amide bond. For instance, [2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms 1:1 co-crystals with aromatic diols like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals have distinct properties based on the symmetry of the host molecules in their unit cells. Such studies are crucial for understanding molecular interactions and designing materials with tailored properties (Karmakar, Kalita, & Baruah, 2009).

Synthesis of Heterocyclic Compounds

The chemical structure of the compound serves as a starting material for synthesizing various heterocyclic compounds. Notably, the reaction of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids with carbon nucleophiles yields Michael adducts. These adducts are key precursors for synthesizing heterocyclic compounds such as pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor is crucial in determining the regioselectivity of these reactions, highlighting the compound's versatility in synthetic organic chemistry (El-Hashash & Rizk, 2016).

Atrial Contractility Enhancement

In the medical research domain, derivatives of the compound, specifically AVE0118, have been found to block atrial ultrarapid delayed rectifier currents (I(Kur)) and prolong the atrial action potential (AP) plateau. This response might increase atrial contractility without risking ventricular proarrhythmia, especially in patients with atrial contractile dysfunction due to atrial tachyarrhythmias. The enhancement of atrial contractility is atrial-specific and is attributed to the changes in the action potential configuration, which enhances Ca2+ entry via reverse mode Na+/Ca2+ exchange (Schotten et al., 2007).

Safety And Hazards

The safety and hazards associated with BP-AA are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing BP-AA .

properties

IUPAC Name

2-[[2-(4-phenylphenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(17-10-16(19)20)11-21-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOHGZFHMLFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid

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